Thalidomide-O-PEG3-C2-acid is a synthetic compound derived from thalidomide, a drug originally developed in the 1950s for its sedative properties but later withdrawn due to its teratogenic effects. The compound incorporates polyethylene glycol (PEG) as a linker, which enhances its solubility and bioavailability. The primary application of Thalidomide-O-PEG3-C2-acid lies in targeted protein degradation, particularly in the context of cancer treatment, where it acts as a ligand for cereblon, a component of the E3 ubiquitin ligase complex.
Thalidomide-O-PEG3-C2-acid is synthesized through chemical processes that involve the modification of thalidomide with a PEG linker. This modification is designed to improve the pharmacokinetic properties of thalidomide while retaining its biological activity. The synthesis methods are detailed in various patents and chemical databases .
The synthesis of Thalidomide-O-PEG3-C2-acid typically involves several key steps:
The synthetic route may involve various chemical reactions such as esterification or amidation to facilitate the attachment of the PEG linker. Specific reaction conditions, including temperature and solvents, are optimized to ensure high yields and purity of the final product .
Thalidomide-O-PEG3-C2-acid has a complex molecular structure characterized by:
The molecular formula for Thalidomide-O-PEG3-C2-acid can be represented as when considering the components from thalidomide and the PEG linker. Detailed structural data can be obtained from chemical databases and patents .
Thalidomide-O-PEG3-C2-acid participates in several chemical reactions that are critical for its function:
The reactivity of Thalidomide-O-PEG3-C2-acid is influenced by its functional groups, particularly the carboxylic acid and ether linkages within the PEG chain, which can undergo various transformations depending on environmental conditions .
Thalidomide-O-PEG3-C2-acid exerts its effects primarily through its interaction with cereblon:
Studies have shown that compounds like Thalidomide-O-PEG3-C2-acid can effectively induce degradation of specific proteins involved in cancer progression .
Thalidomide-O-PEG3-C2-acid is typically characterized by:
The compound exhibits stability under physiological conditions but may undergo hydrolysis in extreme pH environments. Its melting point and specific optical rotation can vary based on purity and formulation.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to assess purity and structural integrity during synthesis .
Thalidomide-O-PEG3-C2-acid has significant applications in:
Thalidomide-O-PEG3-C2-acid (C₂₄H₂₉N₃O₁₁, MW: 535.5 g/mol) is a cereblon (CRBN)-directed degrader building block that serves as the E3 ligase-recruiting module in proteolysis-targeting chimeras (PROTACs) [1] [5]. Its core contains the phthalimide moiety of thalidomide, which binds CRBN—a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4ᴱ³) ubiquitin ligase complex [7] [8]. Upon binding, the compound reprograms CRBN to recognize "neosubstrates" containing a glycine-rich β-hairpin loop (G-loop), enabling targeted ubiquitination and proteasomal degradation [7].
The molecular architecture comprises three critical regions:
Table 1: Key Molecular Features of Thalidomide-O-PEG3-C2-Acid
| Property | Specification |
|---|---|
| Molecular Formula | C₂₄H₂₉N₃O₁₁ |
| Molecular Weight | 535.506 g/mol |
| Purity (HPLC) | ≥95% |
| Functional Group | Terminal carboxylic acid (-COOH) |
| CRBN-Binding Moiety | 4'-O-modified thalidomide derivative |
| Storage Stability | 12 months at 2–8°C (refrigerated) |
Toggle SMILES Structure
OC(=O)CCOCCOCCOCCNC(=O)COC1=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=CC=C1 [1]
The CRBN-thalidomide interface exhibits precise stereoelectronic constraints governing PROTAC efficacy. X-ray crystallography reveals that the thalidomide core binds CRBN’s tri-Trp pocket (Trp380, Trp386, Trp400) via:
The acetamido group in Thalidomide-O-PEG3-C2-acid enhances conformational rigidity between the thalidomide core and PEG₃ linker, reducing entropic penalties during ternary complex formation [1] [6]. Notably, the linker’s length (∼16.5 Å) and flexibility are optimized to avoid steric clashes between CRBN and the POI, as evidenced by:
Table 2: Impact of Structural Variations on CRBN Binding
| Modification Site | Effect on CRBN Affinity | Degradation Efficiency |
|---|---|---|
| Glutarimide C4-carbonyl | Abolishes Zn²⁺ coordination → Loss of binding | None [7] |
| Isoindolinone C4′-position | Tolerates O-alkyl linkers (e.g., PEG₃) | Maintained [1] [6] |
| Tri-Trp pocket mutations | Disrupt hydrophobic interface → No ternary complex | Lost [8] |
The triethylene glycol (PEG₃) linker in Thalidomide-O-PEG3-C2-acid is a critical determinant of PROTAC functionality, influencing three key parameters:
PEG₃ increases aqueous solubility (logP reduced by ∼1.5 vs. alkyl linkers), facilitating cell permeability and intracellular PROTAC availability [10]. This property is empirically demonstrated by PROTACs with PEG₃ linkers achieving cellular IC₅₀ values ≤100 nM, while hydrophobic analogs show reduced potency [2] [7].
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2